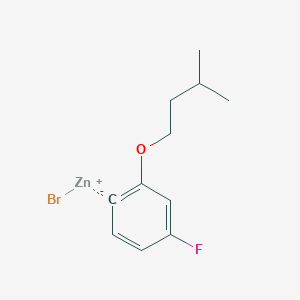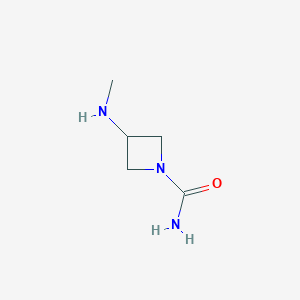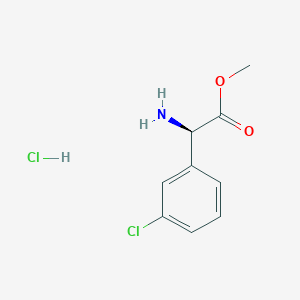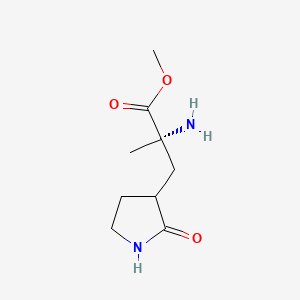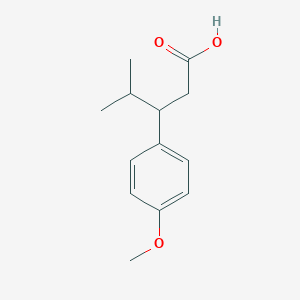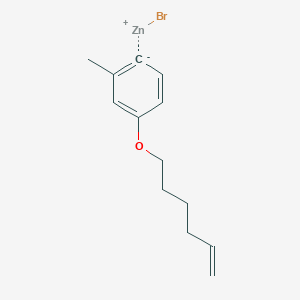
4-(5-Hexen-1-oxy)-2-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexen-1-oxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom makes it less reactive compared to other organometallic reagents, providing better control over the reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors equipped with inert gas purging systems. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions where the zinc-bromide bond is replaced by a different group.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Tetrahydrofuran: As a solvent.
Major Products Formed:
Substituted Aromatic Compounds: Depending on the nature of the electrophile used in the reaction.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology:
Bioconjugation: Can be used to attach organic molecules to biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of drug candidates.
Industry:
Material Science: Used in the preparation of materials with specific properties.
Mécanisme D'action
The mechanism of action for 4-(5-hexen-1-oxy)-2-methylphenylzinc bromide involves the formation of a reactive intermediate that can participate in various organic reactions. The zinc atom coordinates with the organic substrate, facilitating the transfer of the organic group to the electrophile. This coordination lowers the activation energy of the reaction, making it more efficient.
Comparaison Avec Des Composés Similaires
4-(5-Hexen-1-oxy)-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
4-(5-Hexen-1-oxy)phenylzinc bromide: A closely related compound with similar reactivity.
Uniqueness:
Reactivity Control: The presence of the zinc atom provides better control over the reactivity compared to magnesium-based reagents.
Versatility: Can be used in a wide range of organic reactions, making it a versatile reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H17BrOZn |
|---|---|
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-hex-5-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-4-5-6-10-14-13-9-7-8-12(2)11-13;;/h3,7,9,11H,1,4-6,10H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GKTABEKCMMDIKZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC(=C1)OCCCCC=C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


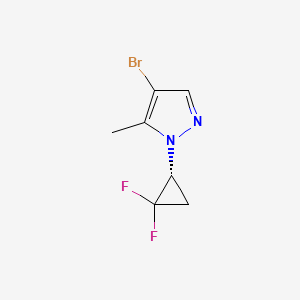
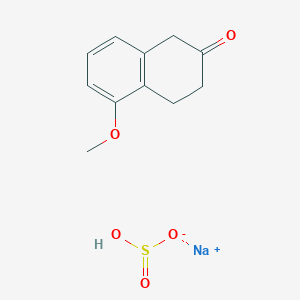
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
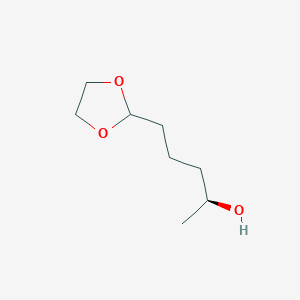

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

